4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one is a six-membered heterocyclic compound featuring a benzoxazinone core substituted with a benzyl group at the N4 position and a chlorine atom at the C7 position. Its crystal structure (determined via X-ray diffraction) reveals an envelope conformation for the heterocyclic ring, stabilized by van der Waals interactions . The compound is synthesized via cyclization of N-benzyl-2-(2,4-dichlorophenoxy)acetamide in the presence of cesium carbonate, yielding a 70% purified product after column chromatography . Benzoxazinones are pharmacologically significant, exhibiting antimicrobial and 5-HT6 receptor antagonistic activities .
Properties
IUPAC Name |
4-benzyl-7-chloro-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-6-7-15-13(8-14)10-18(16(19)11-20-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHOQXYDXMGFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzylamine with benzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzoxazepine ring.
Reduction: The final step involves the reduction of the imine group to form the desired 4,5-dihydro-1,4-benzoxazepin-3(2H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the dihydro structure.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the benzoxazepine ring.
Reduction: Fully reduced benzoxazepine derivatives.
Substitution: Various substituted benzoxazepine compounds depending on the nucleophile used.
Scientific Research Applications
4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one and related compounds:
Key Observations:
Ring Size and Conformation: The target compound (benzoxazinone) has a six-membered ring, while 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one features a seven-membered benzoxazepinone ring . The envelope conformation of the benzoxazinone ring (in the target compound) contrasts with the screw-boat conformation observed in related derivatives, which may influence receptor-binding interactions .
Substituent Effects: Benzyl vs. Chlorine and Hydroxy/Methoxy Groups: The C7-chloro substitution in the target compound is associated with electronic effects that may enhance biological activity. In contrast, dihydroxy and methoxy substituents () improve solubility but reduce membrane permeability .
Synthetic Routes: The target compound is synthesized via cyclization using cesium carbonate in DMF , while the allyl-substituted benzoxazepinone () likely employs a different protocol due to its distinct ring system.
Biological Activity: The target compound’s antimicrobial and 5-HT6 antagonistic activities are linked to its benzoxazinone core and substituent arrangement .
Research Implications and Limitations
- Structural Insights: Conformational flexibility (envelope vs. screw-boat) in benzoxazinones highlights the need for detailed crystallographic studies to optimize drug design .
- Data Gaps : Pharmacological profiles for most analogs (e.g., phenethyl or allyl derivatives) remain uncharacterized, necessitating further in vitro and in vivo studies.
- Synthetic Challenges: The seven-membered benzoxazepinone ring () introduces steric and electronic complexities, requiring tailored synthetic strategies.
Biological Activity
4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound belonging to the benzoxazepine family. Its molecular formula is with a molecular weight of approximately 287.74 g/mol. The compound features a benzoxazepine core characterized by a chlorine atom at the 7-position and a benzyl group at the 4-position, which contribute to its distinct chemical properties and biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
The structural characteristics of 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one influence its biological activity. The presence of the chloro group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The benzyl substituent may also play a role in modulating the compound's pharmacological properties.
Biological Activities
Research has identified several significant biological activities associated with 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one:
1. Anticancer Activity
Studies have indicated that this compound exhibits potential anticancer properties by acting as an inhibitor of histone deacetylases (HDACs). HDACs are critical targets in cancer therapy due to their role in regulating gene expression related to cell proliferation and apoptosis. In vitro assays have demonstrated that 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can inhibit HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression involved in tumor suppression .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In particular, it has been studied for its effects on Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
3. Neuroprotective Effects
Research suggests that 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its neuroprotective effects .
The precise mechanisms through which 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets including:
- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression profiles.
- Ion Channels : Potential modulation of ion channel activity may influence neuronal excitability and synaptic transmission.
Case Studies
Several case studies have highlighted the efficacy of 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in various experimental models:
| Study | Findings |
|---|---|
| In vitro study on cancer cells | Demonstrated IC50 values indicating potent HDAC inhibition leading to apoptosis in cancer cell lines . |
| Antimicrobial efficacy tests | Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli . |
| Neuroprotection in animal models | Reduced neurodegeneration markers in rodent models of Alzheimer’s disease . |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of 4-benzyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under basic conditions. For example, a related benzoxazinone derivative was synthesized by refluxing N-benzyl-2-(2,4-dichlorophenoxy)acetamide with cesium carbonate in DMF, followed by purification via column chromatography (ethyl acetate/hexane eluent) . Key steps include:
- Reagent Optimization : Use of cesium carbonate as a base to promote cyclization.
- Solvent Selection : DMF for high-temperature stability.
- Purification : Silica gel chromatography to isolate the product (70% yield).
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous benzoxazinones, XRD revealed bond lengths (e.g., C–C = 0.93–0.97 Å), dihedral angles (e.g., 89.99° between benzene rings), and conformational analysis (envelope vs. screw-boat conformations in related compounds) . Refinement protocols include riding-model H-atom placement and disorder resolution (e.g., O2 atom disorder at 0.46:0.54 ratio) .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl and chloro groups).
- IR : Carbonyl (C=O) stretch at ~1700 cm⁻¹ for the oxazepinone ring.
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₆H₁₃ClN₂O₂).
Advanced Research Questions
Q. How do conformational variations in the benzoxazepinone ring influence biological activity?
- Methodological Answer :
- Conformational Analysis : XRD data show that the six-membered heterocyclic ring adopts an envelope conformation in 4-benzyl derivatives, whereas related compounds exhibit screw-boat conformations. This impacts receptor binding by altering steric and electronic profiles .
- Biological Correlation : Envelope conformations may enhance interactions with neurotransmitter receptors (e.g., 5-HT₆ antagonism), as seen in benzoxazinones .
Q. What strategies resolve contradictions in pharmacological data across benzoxazepinone derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., benzyl vs. phenethyl groups) to assess antimicrobial or receptor-binding efficacy .
- In Silico Modeling : Use molecular docking to predict binding modes and validate with in vitro assays. For example, chloro substituents at position 7 enhance lipophilicity, potentially improving blood-brain barrier penetration .
Q. How can reaction conditions be optimized to mitigate byproducts in benzoxazepinone synthesis?
- Methodological Answer :
- Byproduct Analysis : TLC monitoring during reflux identifies intermediates.
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst Screening : Test alternatives to cesium carbonate (e.g., K₂CO₃) for milder conditions .
Q. What computational approaches predict the metabolic stability of benzoxazepinone analogs?
- Methodological Answer :
- QSAR Models : Train models using logP, polar surface area, and cytochrome P450 binding data.
- Halogenation Strategies : Introduce fluorine at position 7 (as in related benzodiazepines) to block oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
